6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Description

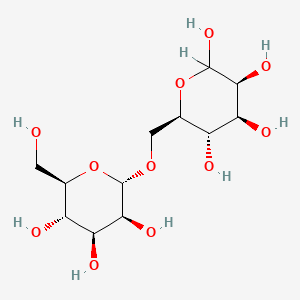

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-alpha-D-Mannopyranosyl-D-mannopyranose: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document synthesizes fundamental properties with practical, field-proven insights into its biological significance, synthesis, and applications.

Introduction: Unveiling a Key Glycan Building Block

This compound, also known as α-1,6-mannobiose, is a disaccharide composed of two D-mannose units linked by an α-(1→6) glycosidic bond. This seemingly simple molecule plays a crucial role in various biological processes and serves as a fundamental structural motif in more complex carbohydrates, including the cell walls of fungi and bacteria. Its unique stereochemistry and linkage impart specific recognition properties, making it a focal point in glycobiology and a valuable tool in the development of novel therapeutics and vaccines.

This guide will delve into the core physicochemical properties of this compound, explore its biological functions with a focus on its antimicrobial and immunomodulatory potential, provide detailed experimental protocols for its synthesis and analysis, and discuss its applications in the cutting-edge field of drug discovery.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and handling characteristics, which are critical considerations for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| CAS Number | 6614-35-3 | |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 196-197 °C | |

| Boiling Point | 662.8 °C at 760 mmHg | |

| Density | 1.76 g/cm³ | |

| Solubility | Soluble in water. | |

| Storage Conditions | -20°C |

Biological Significance and Mechanism of Action

The biological activities of this compound are intrinsically linked to its structure. Its mannose components and the specific α-1,6 linkage allow it to interact with various biological entities, leading to a range of effects from antimicrobial action to immune modulation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against certain strains of bacteria such as Escherichia coli. The proposed mechanism of action stems from its ability to interfere with bacterial cell wall integrity and adhesion. Bacterial cell surfaces are often decorated with lectins, proteins that bind to specific carbohydrate structures. The mannose units of this compound can act as competitive inhibitors, binding to bacterial lectins and preventing their attachment to host cell surface glycans, a crucial first step in infection.

Diagram: Proposed Mechanism of Antimicrobial Action

Caption: Competitive inhibition of bacterial adhesion by this compound.

Interaction with Lectins and Immunomodulation

Beyond its direct antimicrobial effects, this compound and related mannose-containing structures are recognized by a class of proteins called C-type lectins, which are crucial players in the innate immune system. These lectins, expressed on the surface of immune cells like macrophages and dendritic cells, act as pattern recognition receptors (PRRs) that identify conserved molecular patterns on pathogens.

The binding of mannose-containing glycans to C-type lectins can trigger a cascade of downstream signaling events, leading to phagocytosis of the pathogen, the production of cytokines and chemokines, and the initiation of an adaptive immune response. This immunomodulatory property is of significant interest in the development of vaccines and immunotherapies.

Diagram: Lectin Binding and Immune Activation

Caption: Interaction of this compound with immune cell lectins.

Experimental Protocols

To facilitate the practical application of this compound in a research setting, this section provides detailed, step-by-step methodologies for its chemical synthesis, purification, and the assessment of its antimicrobial activity.

Chemical Synthesis of this compound

The chemical synthesis of this disaccharide typically involves the coupling of a protected mannose donor with a protected mannose acceptor, followed by deprotection. The following protocol is a representative example based on established glycosylation methods.

Materials:

-

Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor)

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (Donor)

-

Mercury(II) cyanide (Promoter)

-

Dry benzene and nitromethane (Solvents)

-

Silica gel for column chromatography

-

Sodium methoxide in methanol (for deacetylation)

-

Palladium on charcoal (for debenzylation)

-

Hydrogen gas

Procedure:

-

Glycosylation:

-

Dissolve the mannose acceptor and mercury(II) cyanide in a mixture of dry benzene and nitromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of the mannose donor in dry benzene to the reaction mixture at room temperature.

-

Stir the reaction for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.

-

-

Deacetylation:

-

Dissolve the protected disaccharide in dry methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the mixture at room temperature until TLC analysis indicates complete removal of the acetyl groups.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

-

Debenzylation:

-

Dissolve the deacetylated product in a suitable solvent such as methanol or ethanol.

-

Add palladium on charcoal (10% w/w).

-

Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

-

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, HPLC is the method of choice for the purification of this compound.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a refractive index (RI) detector.

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min for semi-preparative columns.

-

Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape.

Procedure:

-

Dissolve the crude or partially purified product in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC column.

-

Monitor the elution profile using the RI detector.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the purified this compound.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial strain (e.g., E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile this compound solution of known concentration

-

Positive control (bacterial culture without inhibitor)

-

Negative control (broth medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound solution in the broth medium across the wells of the 96-well plate.

-

Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Include a positive control well containing only the bacterial inoculum and broth.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Applications in Drug Development

The unique structural and biological properties of this compound make it a valuable molecule in the field of drug development, particularly in the areas of anti-infectives and vaccine design.

Building Block for Complex Carbohydrate Synthesis

This compound serves as a crucial building block for the synthesis of more complex oligosaccharides and glycoconjugates. These larger structures can mimic the carbohydrate antigens found on the surface of pathogens. By synthesizing these antigens, researchers can develop carbohydrate-based vaccines that elicit an immune response against the pathogen. For example, it can be a precursor for the synthesis of fragments of fungal galactomannan, a key antigen in many fungal species.

Development of Anti-Adhesion Agents

As discussed in the mechanism of action, the ability of this disaccharide to block bacterial adhesion to host cells makes it a promising candidate for the development of anti-adhesion therapies. These agents offer an alternative to traditional antibiotics by preventing infection without directly killing the bacteria, which may reduce the selective pressure for the development of antibiotic resistance.

Adjuvants and Ligands for Targeted Drug Delivery

The immunomodulatory properties of this compound, through its interaction with lectin receptors, suggest its potential use as a vaccine adjuvant. By incorporating this disaccharide into a vaccine formulation, it can help to enhance the immune response to the target antigen. Furthermore, its ability to be recognized by specific immune cells can be exploited for targeted drug delivery, where a therapeutic agent is conjugated to the disaccharide to direct it to cells expressing mannose receptors.

Conclusion

This compound is more than just a simple disaccharide; it is a molecule with significant biological relevance and considerable potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its antimicrobial and immunomodulatory activities, make it a versatile tool for researchers. A thorough understanding of its synthesis, purification, and biological evaluation, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics and vaccines. As research in glycobiology continues to expand, the importance of fundamental building blocks like this compound is set to grow, paving the way for innovative solutions to pressing medical challenges.

References

-

Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 314-329. [Link]

-

Bojar, D., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]

-

Silhavy, T. J., et al. (2010). The Metabolic Enzyme ManA Reveals a Link between Cell Wall Integrity and Chromosome Morphology. PLoS ONE, 5(9), e12681. [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-D-Mannopyranose. PubChem Compound Database. [Link]

-

Balzarini, J., et al. (1992). alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro. Antiviral Research, 18(2), 191-207. [Link]

-

Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]

-

Langer, J., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Chemical Biology. [Link]

- Garegg, P. J., et al. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, methyl 6

A Comprehensive Guide to the Structural Elucidation of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Introduction

In the intricate world of glycoscience, the precise structural determination of oligosaccharides is paramount to understanding their biological functions and unlocking their therapeutic potential. 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide also known as α-(1→6)-mannobiose, represents a fundamental structural motif found in complex mannans, which are key components of cell walls in yeast, fungi, and plants.[1][2][3][4] Its molecular formula is C₁₂H₂₂O₁₁, with a corresponding molar mass of 342.3 g/mol .[4] The elucidation of its structure—confirming the identity of its monosaccharide units, the specific linkage point, and the anomeric stereochemistry—serves as a critical model for the analysis of more complex glycans.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven workflow for the complete structural characterization of this compound. Moving beyond a mere listing of procedures, we will explore the causality behind experimental choices, ensuring a self-validating and robust analytical strategy grounded in the principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Pillar 1: Foundational Analysis via Mass Spectrometry

The initial step in any structural elucidation is to ascertain the compound's molecular weight and fundamental composition. Mass spectrometry is the ideal tool for this purpose, providing a rapid and highly sensitive analysis.

Causality of Experimental Choice:

We employ MS first to confirm that the sample is indeed a disaccharide composed of two hexose units. This is a crucial validation step before investing time in more detailed NMR analysis. Techniques like Electrospray Ionization (ESI) are preferred for their soft ionization, which keeps the relatively fragile disaccharide intact for molecular weight determination.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve 50-100 µg of the purified disaccharide in a 1:1 solution of methanol:water to a final concentration of approximately 10-50 µg/mL. The addition of a small amount of sodium acetate (final concentration ~1 mM) is recommended to promote the formation of sodiated adducts ([M+Na]⁺), which are often more stable and provide clearer fragmentation patterns for carbohydrates.[5]

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan MS (MS1): Acquire a full scan spectrum to identify the parent ion. For this compound (C₁₂H₂₂O₁₁), the expected sodiated ion [M+Na]⁺ will have an m/z of approximately 365.1.

-

Tandem MS (MS/MS): Isolate the [M+Na]⁺ parent ion (m/z 365.1) and subject it to Collision-Induced Dissociation (CID). Acquire the resulting fragment ion spectrum.

Data Interpretation and Validation:

The fragmentation pattern provides the next layer of evidence. For disaccharides, the primary cleavages occur at the glycosidic bond.[6]

-

Primary Fragmentation: The most significant fragment will result from the loss of a single mannose unit (a neutral loss of 162 Da), confirming the disaccharide composition.

-

Ion Nomenclature: Following the Domon and Costello nomenclature, cleavage of the glycosidic bond will produce Y- and B-type ions. For a dimannoside, this would result in a prominent Y₁ ion at m/z 203.05 (corresponding to [Mannose + Na]⁺) and a B₁ ion at m/z 185.04 (corresponding to the remaining mannosyl residue).

-

Linkage Insights: While not definitive, the relative intensities of fragment ions can offer clues about linkage stability. Studies have shown that the 1→6 linkage in mannobioses is comparatively stable under CID conditions.[7][8]

| Ion Type | Description | Expected m/z ([M+Na]⁺) |

| [M+Na]⁺ | Parent Ion (C₁₂H₂₂O₁₁Na) | 365.1 |

| Y₁ | Reducing Mannose Unit + Na⁺ | 203.1 |

| B₁ | Non-reducing Mannosyl Residue | 185.0 |

Table 1: Key fragment ions expected from MS/MS analysis of sodiated this compound.

Pillar 2: Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of carbohydrate structure elucidation, offering unambiguous determination of atomic connectivity and stereochemistry without sample destruction.[9][10] A systematic, multi-experiment approach is required to solve the puzzle of the disaccharide's structure.

Causality of the NMR Workflow:

The logic of the NMR workflow is to first identify the individual "spin systems" (i.e., the protons belonging to each mannose ring) and then to find the connection between them. We start with simple 1D spectra to get an overview, then use 2D correlation experiments to assign all signals within each ring, and finally, employ a long-range correlation experiment (HMBC) to definitively identify the linkage between the two rings.

Experimental Protocol: A Multi-Step NMR Approach

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of high-purity deuterium oxide (D₂O). Lyophilize the sample twice from D₂O to exchange all labile hydroxyl protons with deuterium, simplifying the spectrum by removing the large H₂O signal and -OH proton signals. Finally, redissolve in 99.96% D₂O for analysis.

Step 1: 1D ¹H and ¹³C NMR - The Initial Fingerprint

-

¹H NMR: Acquire a standard 1D proton spectrum. The anomeric proton region (δ 4.5-5.5 ppm) is the most informative.[11] For our target molecule, we expect to see two anomeric signals. The signal for the anomeric proton of the α-(1→6) linkage (H-1') will be a doublet with a small coupling constant (³JH1,H2 < 2 Hz), which is characteristic of the axial-equatorial relationship in α-mannopyranosides. The reducing end mannose will exist as a mixture of α and β anomers, giving rise to two additional, smaller anomeric signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C-1 and C-1') will appear in the δ 95-105 ppm region. A key indicator of the 1→6 linkage is the downfield shift of the C-6 signal (typically > δ 65 ppm) compared to the C-6 of a terminal mannose unit (typically ~δ 61-62 ppm).[10]

Step 2: 2D COSY - Mapping Intra-Ring Proton Connectivity

-

Purpose: The Correlation SpectroscopY (COSY) experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[12]

-

Execution: Starting from the well-resolved anomeric proton signals (H-1, H-1'), we can "walk" through the spin system of each mannose ring by identifying the cross-peaks. For example, the H-1' signal will show a cross-peak to H-2', which in turn will show a cross-peak to H-3', and so on, allowing for the sequential assignment of all protons within the non-reducing mannose unit.

Step 3: 2D HSQC - Linking Protons to Their Carbons

-

Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom (a one-bond correlation).[13]

-

Execution: This experiment is crucial for assigning the ¹³C spectrum. Each cross-peak in the HSQC spectrum links a proton chemical shift (from the ¹H and COSY analyses) to its corresponding carbon chemical shift. An edited HSQC can further distinguish CH₂ groups from CH/CH₃ groups.

Step 4: 2D HMBC - The Definitive Linkage Assignment

-

Purpose: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds.[13][14]

-

Execution: The definitive evidence for the α-(1→6) linkage is a cross-peak between the anomeric proton of the non-reducing mannose (H-1') and the C-6 carbon of the reducing mannose. This three-bond correlation (³JC,H) is unambiguous proof of the linkage site.

| Experiment | Purpose | Key Information Gained |

| ¹H NMR | Initial proton fingerprint | Identifies anomeric protons; J-coupling indicates α-configuration. |

| ¹³C NMR | Initial carbon fingerprint | Identifies anomeric carbons; downfield shift of C-6 indicates linkage. |

| COSY | Intra-ring H-H connectivity | Assigns all protons within each mannose ring. |

| HSQC | One-bond H-C connectivity | Assigns all carbons based on proton assignments. |

| HMBC | Long-range (2-3 bond) H-C connectivity | Unambiguously identifies the 1→6 linkage via H-1' to C-6 correlation. |

Table 2: Summary of the NMR spectroscopy workflow for structural elucidation.

Pillar 3: Orthogonal Confirmation with Enzymatic Digestion

To ensure the trustworthiness of the elucidation, a final confirmatory step using an orthogonal technique is highly recommended. Enzymatic digestion provides a functional validation of the assigned structure.

Causality of Experimental Choice:

Glycosidases are highly specific for both the monosaccharide and the anomeric configuration of the linkage they cleave. Using an enzyme known to cleave only α-mannosidic bonds serves as a perfect biological validation of the stereochemistry determined by NMR.

Experimental Protocol: α-Mannosidase Digestion

-

Reaction Setup: Prepare two reaction vials. In vial A, dissolve a small amount of the disaccharide in a suitable buffer (e.g., sodium acetate, pH 5.0). In vial B (control), dissolve the same amount of disaccharide in the buffer alone.

-

Enzyme Addition: Add a specific α-mannosidase (EC 3.2.1.24) to vial A.

-

Incubation: Incubate both vials at the enzyme's optimal temperature (e.g., 37°C) for several hours.

-

Analysis: Analyze the contents of both vials by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Thin-Layer Chromatography (TLC).

Expected Results and Validation:

-

Vial A (with enzyme): The chromatogram should show the disappearance of the disaccharide peak and the appearance of a single peak corresponding to D-mannose.

-

Vial B (control): The chromatogram should show only the original, intact disaccharide peak.

Visualizing the Elucidation Workflow

The logical flow of the entire process, integrating data from multiple techniques to arrive at a definitive structure, can be visualized as follows.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry and a suite of NMR experiments, supported by orthogonal enzymatic validation. By first confirming molecular weight and composition with MS, then meticulously assigning atomic connectivity and stereochemistry with a logical 1D and 2D NMR workflow, and finally validating the anomeric configuration with specific enzymes, researchers can achieve an unambiguous and trustworthy structural assignment. This robust methodology not only defines the structure of this specific mannobioside but also serves as a gold-standard template for tackling the challenges presented by more complex glycans in biological and pharmaceutical research.

References

-

Coutinho, P. M., & Henrissat, B. (1999). Carbohydrate-Active Enzymes server. Carbohydrate-Active EnZymes database. [Link]

-

van Zyl, W. H., et al. (2010). A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase. Process Biochemistry. [Link]

-

Srivastava, P., & Kapoor, M. (2017). An overview of mannan structure and mannan-degrading enzyme systems. Applied Microbiology and Biotechnology. [Link]

-

Widmalm, G., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]

-

Malgas, S., et al. (2023). Towards an understanding of the enzymatic degradation of complex plant mannan structures. Applied Microbiology and Biotechnology. [Link]

-

Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. Creative Biostructure Technical Pages. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 185698, alpha-D-Mannopyranose. PubChem. [Link]

-

Ruhaak, L. R., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. [Link]

- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Lebrilla, C. B., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. [Link]

-

Corzana, F., et al. (2007). 1D 13C-NMR Data as Molecular Descriptors in Spectra—Structure Relationship Analysis of Oligosaccharides. Molecules. [Link]

-

Zhang, H., et al. (2006). Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry. Se Pu. [Link]

-

Ambalam, M., et al. (2021). 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. Journal of Chemical Education. [Link]

-

Kováčik, V., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry. [Link]

-

Science.gov. cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Science.gov. nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Kováčik, V., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. ResearchGate. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. Columbia University Chemistry Department. [Link]

-

ResearchGate. The mechanism of mass spectrum analysis on glucose and mannose... ResearchGate. [Link]

-

YouTube. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. Professor Dave Explains. [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. SDSU Department of Chemistry. [Link]

Sources

- 1. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A process for reduction in viscosity of coffee extract by enzymatic hydrolysis of mannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of mannan structure and mannan-degrading enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6614-35-3 [smolecule.com]

- 5. [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Natural Occurrence of Alpha-1,6-Mannobiose in Yeast Cell Walls

This guide provides a comprehensive technical overview of alpha-1,6-mannobiose, a key structural component of the yeast cell wall. It is intended for researchers, scientists, and drug development professionals interested in the biology of yeast, host-pathogen interactions, and the development of novel therapeutics. This document delves into the biosynthesis, structural significance, and immunological implications of α-1,6-mannobiose and the broader mannan polymer, supported by detailed experimental protocols for its study.

Part 1: The Structural and Functional Significance of α-1,6-Mannobiose in the Yeast Cell Wall

Introduction to the Yeast Cell Wall Architecture

The yeast cell wall is a dynamic and essential organelle that constitutes 15-30% of the cell's dry weight and is crucial for maintaining cellular integrity, morphology, and mediating interactions with the environment.[1][2][3] It possesses a layered structure, with an inner skeletal layer composed primarily of β-1,3-glucan and chitin, and an outer layer rich in heavily glycosylated proteins known as mannoproteins.[1][2][4] These mannoproteins are embedded within the glucan-chitin matrix and extend outwards, forming a dense, mannose-rich surface that is the primary point of contact with the host immune system.[1][3]

The Mannan Component: A Closer Look at α-1,6-Linkages

The carbohydrate portion of mannoproteins, referred to as mannan, is a complex polymer of mannose residues. In Saccharomyces cerevisiae and many other yeasts, mannan is characterized by a long backbone of α-1,6-linked mannose units.[1][3][5][6] This α-1,6-mannan backbone is further decorated with shorter side chains of α-1,2- and α-1,3-linked mannose residues.[1][3][5][6] The fundamental repeating disaccharide unit of this backbone is α-1,6-mannobiose. The extensive branching and phosphorylation of these mannan structures contribute to the overall architecture and porosity of the cell wall.[7]

Biosynthesis of the α-1,6-Mannan Backbone

The synthesis of the α-1,6-mannan backbone is a multi-step enzymatic process that occurs primarily in the Golgi apparatus. It begins with the modification of N-linked oligosaccharides that are initially synthesized in the endoplasmic reticulum.

The key enzyme initiating this process is α-1,6-mannosyltransferase , encoded by the OCH1 gene.[8][9][10][11][12][13] Och1p adds the first α-1,6-linked mannose residue to the core N-glycan (Man8GlcNAc2).[8][9][10][11][12][13] This initial step is critical for the subsequent elongation of the outer chain.[10][13]

Following the action of Och1p, the α-1,6-mannan backbone is elongated by two mannosyltransferase complexes, M-Pol I and M-Pol II .[9][14] M-Pol I is a heterodimer composed of the Mnn9p and Van1p subunits, which are essential for the polymerase activity that extends the α-1,6-mannan chain.[15][16][17][18][19] Subsequent branching with α-1,2- and α-1,3-linked mannose residues is carried out by other specific mannosyltransferases.[6][14]

Functional Roles of α-1,6-Mannobiose and Mannan

The α-1,6-mannan backbone and its associated branches are critical for several aspects of yeast physiology:

-

Cell Wall Integrity: The extensive mannosylation of cell wall proteins contributes significantly to the structural integrity and rigidity of the cell wall.

-

Porosity and Permeability: The dense layer of mannoproteins on the cell surface acts as a molecular sieve, controlling the passage of molecules into and out of the cell.[7]

-

Cell-Cell Interactions: Mannans are involved in various cell-cell recognition phenomena, including flocculation and mating.

Part 2: Immunological Implications of Yeast Cell Wall Mannans

Recognition by the Innate Immune System

The mannan-rich outer layer of the yeast cell wall is a primary target for recognition by the host's innate immune system.[3] Specific mannose structures, including the α-1,6-linked backbone, are recognized by pattern recognition receptors (PRRs) on the surface of immune cells, most notably macrophages and dendritic cells.[3][20] The macrophage mannose receptor (MR, CD206) is a C-type lectin that plays a key role in the recognition and phagocytosis of yeast.[9][21][22][23][24] The MR specifically binds to terminal mannose residues, initiating a cascade of events that leads to the engulfment and destruction of the fungal pathogen.[9][23]

Macrophage Mannose Receptor Signaling

Upon binding of yeast mannan to the mannose receptor, a signaling cascade is initiated that leads to phagocytosis and the production of cytokines. While the complete signaling pathway is complex and can vary depending on the specific context and co-stimulation, it generally involves the activation of protein tyrosine kinases and the subsequent recruitment of downstream signaling molecules. This ultimately leads to the rearrangement of the actin cytoskeleton, which is necessary for the engulfment of the yeast cell.[5] The engagement of the mannose receptor can also lead to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory and anti-inflammatory cytokines.[5]

The Dual Role of Mannan: Immune Activator and Immune Shield

Interestingly, yeast mannan can play a dual role in its interaction with the host immune system. On one hand, it acts as a potent immune activator by engaging the mannose receptor and triggering pro-inflammatory responses.[3] On the other hand, the dense outer layer of mannan can mask the underlying β-glucans, which are strong inducers of the dectin-1 signaling pathway and a more potent inflammatory response.[8] This "mannan shield" can thus be a mechanism of immune evasion for some fungal pathogens.[8]

Part 3: Experimental Protocols for the Study of α-1,6-Mannobiose

This section provides detailed, step-by-step methodologies for the extraction, purification, and characterization of α-1,6-mannobiose from yeast cell walls, as well as for assessing its immunomodulatory activity.

Extraction and Purification of Mannan from Yeast Cell Walls

This protocol describes a general method for the extraction of crude mannan from Saccharomyces cerevisiae.

Materials:

-

Yeast cells (Saccharomyces cerevisiae)

-

0.25 N NaOH

-

1 N HCl

-

Absolute ethanol

-

Deionized water

-

Centrifuge and tubes

-

Heating apparatus (e.g., water bath or heating block)

Procedure:

-

Harvest yeast cells by centrifugation at 6000 rpm for 15 minutes.

-

Wash the cell pellet with sterile phosphate-buffered saline (PBS).

-

For every 5g of yeast cell wall material, add 50 mL of 0.25 N NaOH.[14]

-

Heat the suspension at 100°C for 2 hours.[14]

-

Cool the mixture and neutralize to pH 7 with 1 N HCl.[14]

-

Centrifuge to pellet the insoluble material.

-

To the supernatant, add 4 volumes of absolute ethanol to precipitate the mannan.[14]

-

Collect the mannan precipitate by centrifugation.

-

Wash the pellet with absolute ethanol and allow it to dry.[14]

Enzymatic Hydrolysis of Mannan to Generate α-1,6-Mannobiose

This protocol describes the enzymatic digestion of purified mannan to generate mannooligosaccharides.

Materials:

-

Purified yeast mannan

-

α-Mannosidase (specific for α-1,6 linkages if available, otherwise a broad-spectrum α-mannosidase can be used)

-

Appropriate buffer for the enzyme (e.g., 50 mM sodium phosphate buffer, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Heating block or water bath

Procedure:

-

Prepare a solution of purified mannan in the enzyme buffer.

-

Add α-mannosidase to the mannan solution. The optimal enzyme concentration should be determined empirically.[12][18][23][25]

-

Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-24 hours).[12]

-

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).[12]

-

The resulting mixture will contain a range of mannooligosaccharides, including α-1,6-mannobiose.

Purification of α-1,6-Mannobiose

This protocol outlines the separation of α-1,6-mannobiose from the hydrolysis mixture using chromatography.

Materials:

-

Enzymatic hydrolysate of mannan

-

High-Performance Liquid Chromatography (HPLC) system

-

Size-exclusion or amino-propyl bonded silica (NH2) column[4][7][13][16][26]

-

Mobile phase (e.g., acetonitrile-water gradient for NH2 columns, or an aqueous buffer for size-exclusion)[13][16]

-

Fraction collector

Procedure:

-

Filter the enzymatic hydrolysate to remove any particulate matter.

-

Inject the sample onto the HPLC column.

-

Elute the oligosaccharides using an appropriate mobile phase gradient.[13][16]

-

Monitor the elution profile using a refractive index or UV detector (if the oligosaccharides are derivatized).

-

Collect fractions corresponding to the mannobiose peak.

-

Pool the relevant fractions and lyophilize to obtain purified α-1,6-mannobiose.

Structural Characterization of α-1,6-Mannobiose

NMR is a powerful technique for the structural elucidation of oligosaccharides.

Sample Preparation:

-

Dissolve the purified α-1,6-mannobiose in deuterium oxide (D2O).

Data Acquisition:

-

Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC.[1][27]

Expected Chemical Shifts: The anomeric proton (H-1) of the α-1,6 linkage typically appears around 4.9 ppm in the ¹H NMR spectrum.[28] The corresponding anomeric carbon (C-1) will have a characteristic chemical shift in the ¹³C NMR spectrum.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Anomeric H-1 (α-1,6 linkage) | ~4.9 | ~100-104 |

| Other sugar protons | 3.5 - 4.5 | 60 - 80 |

Note: Exact chemical shifts can vary depending on the solvent and temperature.

MS is used to determine the molecular weight and fragmentation pattern of the oligosaccharide.

Sample Preparation:

-

The purified α-1,6-mannobiose is typically analyzed using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Data Analysis:

-

The mass spectrum will show a parent ion corresponding to the mass of mannobiose (C12H22O11, molecular weight 342.30 g/mol ).

-

Collision-induced dissociation (CID) will generate a characteristic fragmentation pattern resulting from the cleavage of the glycosidic bond.[2][10][11][15][16][24] The major fragment ions will correspond to the loss of a mannose residue (162 Da).[15]

In Vitro Assessment of Immunomodulatory Activity

This protocol describes the stimulation of a macrophage cell line with purified α-1,6-mannobiose.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Purified α-1,6-mannobiose

-

Lipopolysaccharide (LPS) as a positive control

-

Cell culture plates (96-well)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.[29][30]

-

Prepare different concentrations of α-1,6-mannobiose in complete medium.

-

Remove the old medium from the cells and add the α-1,6-mannobiose solutions. Include a negative control (medium only) and a positive control (LPS).

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.[29][30]

-

After incubation, collect the cell culture supernatants for cytokine analysis.

This protocol outlines the quantification of cytokine production using a sandwich ELISA.

Materials:

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest, e.g., TNF-α)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 10% FBS)

Procedure:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.[17][29][30][31][32]

-

Wash the plate and block with blocking buffer for 1 hour.[17][29][30][31][32]

-

Add the collected cell culture supernatants and the recombinant cytokine standards to the plate and incubate for 2 hours.[17][29][30][31][32]

-

Wash the plate and add the biotinylated detection antibody for 1 hour.[17][29][30][31][32]

-

Wash the plate and add streptavidin-HRP for 1 hour.[17][29][30][31][32]

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.[17][29][30][31][32]

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Part 4: Data Presentation and Interpretation

Quantitative Analysis of α-1,6-Mannan Content

The mannan content of yeast cell walls can vary depending on the species, strain, and growth conditions. The following table provides an approximate composition of the Saccharomyces cerevisiae cell wall.

| Component | Percentage of Dry Weight |

| β-1,3-Glucan | 50-60% |

| Mannan (as mannoprotein) | 30-40% |

| β-1,6-Glucan | 5-10% |

| Chitin | 1-2% |

Data compiled from various sources.[1][2][3][4]

Within the mannan fraction, the α-1,6-linked backbone is the major structural feature. Quantitative analysis of the glycosidic linkages can be performed using techniques such as periodate oxidation or methylation analysis followed by GC-MS.[24][33]

Interpreting Experimental Results

The successful isolation and characterization of α-1,6-mannobiose provide a valuable tool for studying yeast biology and host-pathogen interactions. The immunomodulatory activity of this disaccharide can be assessed by the level of cytokine production in macrophage stimulation assays. An increase in pro-inflammatory cytokines such as TNF-α and IL-6 would suggest an immunostimulatory effect, while an increase in anti-inflammatory cytokines like IL-10 might indicate a modulatory or suppressive role. These findings can inform the development of novel antifungal drugs that target mannan biosynthesis or the host receptors that recognize it, as well as the development of new vaccine adjuvants or immunomodulatory therapies.

Part 5: References

-

Fungal Recognition Enhances Mannose Receptor Shedding through Dectin-1 Engagement. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Recognition of Yeast by Murine Macrophages Requires Mannan but Not Glucan | Eukaryotic Cell. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]

-

Partial Purification and Characterization of Mannan Oligosaccharides from Cell Wall of Saccharomyces cerevisiae. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mannose receptor. (2024, November 28). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. (2022, May 30). Frontiers. Retrieved January 16, 2026, from [Link]

-

Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. (2022, May 31). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Yeast cell wall mannan structural features, biological activities, and production strategies. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Field desorption mass spectrometry of oligosaccharides. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

D-(+)-Mannose (C6H12O6) - bmse000018 - BMRB. (n.d.). Retrieved January 16, 2026, from [Link]

-

β-1,6-Glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

11 Fragmentation of a high mannose glycan. Detection of significant... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

[Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry]. (2002, July). PubMed. Retrieved January 16, 2026, from [Link]

-

The Mannose Receptor Ligands and the Macrophage Glycome. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Recognition of yeast by murine macrophages requires mannan but not glucan. (2010, September 10). PubMed. Retrieved January 16, 2026, from [Link]

-

Identification of the macrophage mannose receptor as a 175-kDa membrane protein. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Cell Wall Architecture in Yeast: New Structure and New Challenges. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae. (2022, November 22). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]

-

Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 16, 2026, from [Link]

-

Yeast cell wall mannan structural features, biological activities, and production strategies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000169). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Size exclusion high-performance liquid chromatography (HPLC) of the oligosaccharides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Yeast cell wall structures and biological activities of mannan... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) The glucanase-soluble mannoproteins limit cell wall porosity in Saccharomyces cerevisiae. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Yeast Cell Wall Polysaccharides: β-glucans & mannans. (n.d.). Retrieved January 16, 2026, from [Link]

-

Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. (2024, May 29). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Recognition Enhances Mannose Receptor Shedding through Dectin-1 Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannose receptor - Wikipedia [en.wikipedia.org]

- 10. Field desorption mass spectrometry of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human gut Bacteroidetes can utilize yeast mannan through a selfish mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [Analysis of mannoligosaccharides by liquid chromatography-electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 21. Frontiers | Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages [frontiersin.org]

- 22. Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of α-mannan content in composite yeast cultures by enzymatic hydrolysis HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometry of high-mannose oligosaccharides after trifluoroacetolysis and periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]

- 28. Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium - PMC [pmc.ncbi.nlm.nih.gov]

- 29. protocols.io [protocols.io]

- 30. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 31. Cytokine Elisa [bdbiosciences.com]

- 32. Cytokine Elisa [bdbiosciences.com]

- 33. β-1,6-Glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The disaccharide 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, the fundamental repeating unit of the α-1,6-mannan backbone, represents a molecule of profound significance in fungal glycobiology. Far from being a mere structural component, this linkage is central to the architectural integrity of the fungal cell wall, dictates crucial interactions with the host immune system, and has emerged as a promising target for novel antifungal therapeutics. This guide provides a comprehensive technical overview of the multifaceted biological roles of this disaccharide, starting from its biosynthesis and structural importance within the fungal cell wall. We will delve into its complex role as a Pathogen-Associated Molecular Pattern (PAMP), detailing its recognition by host Pattern Recognition Receptors (PRRs) and its dual function as both an immune activator and a protective "shield." Finally, we will explore the strategic implications for drug development, outlining methodologies to target its synthesis and function, and discuss key experimental protocols for its study. This document serves as a resource for professionals seeking to understand and exploit the glycobiology of this critical fungal epitope.

The α-1,6-Mannan Backbone: A Cornerstone of Fungal Cell Wall Architecture

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[1] A major component of the outer cell wall of many fungi, particularly yeasts like Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans, is a dense layer of mannoproteins.[2][3] These are proteins heavily decorated with mannose-based glycans (mannans).

The disaccharide this compound, an α-1,6-linked mannobiose, forms the primary backbone of the extensive N-linked mannan outer chains.[4][5] This linear α-1,6-linked backbone is further decorated with shorter side chains, typically involving α-1,2 and α-1,3-linked mannose units.[4][6] This entire structure emanates from the cell surface, forming a dense fibrillar layer that is the first point of contact between the fungus and its host.[2][6] The integrity of this mannan layer is vital for the fungus; its disruption leads to severe defects in cell wall structure and viability.[7]

1.1. Chemical Structure and Properties

This compound is a disaccharide with the molecular formula C₁₂H₂₂O₁₁.[8] It consists of two D-mannopyranose units joined by an alpha-glycosidic bond between the anomeric carbon (C1) of one mannose unit and the hydroxyl group on the C6 of the second mannose unit.[8] This α-1,6 linkage provides the foundational structure for the long polymannose chains that characterize the outer layer of the fungal cell wall.[4][5]

The Biosynthetic Pathway of the α-1,6-Mannan Backbone

The synthesis of the α-1,6-mannan backbone is an integral part of the N-linked glycosylation pathway, a process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[6][9]

2.1. The Initiating Step: The Critical Role of α-1,6-Mannosyltransferase (Och1p)

Following the initial assembly of a core glycan (Man₈GlcNAc₂) in the ER, the glycoprotein is transported to the Golgi apparatus. Here, the crucial step in the formation of the outer chain is initiated by the enzyme α-1,6-mannosyltransferase, encoded by the OCH1 gene in Saccharomyces cerevisiae.[7][10] This enzyme catalyzes the transfer of a single mannose residue from a GDP-mannose donor to the core glycan, forming the first α-1,6 linkage.[11] This action is highly specific and is the rate-limiting step for the entire outer chain elongation process.[7] Deletion of the OCH1 gene results in a complete loss of the α-1,6-polymannose outer chain, leading to a severely compromised cell wall and temperature-sensitive growth defects.[6][7]

2.2. Elongation and Branching

Once the initial α-1,6-mannose is added by Och1p, a complex of other mannosyltransferases continues to elongate the backbone and add the α-1,2- and α-1,3-linked side chains.[12] This results in the complex, highly branched mannoprotein structure that constitutes the outermost layer of the yeast cell wall.[6]

Immunological Role: A Double-Edged Sword

The fungal mannan layer, rich in α-1,6 linkages, plays a pivotal and complex role in interactions with the host immune system. It acts as a quintessential Pathogen-Associated Molecular Pattern (PAMP), a conserved microbial structure recognized by the innate immune system.[13][14]

3.1. Recognition by Host Pattern Recognition Receptors (PRRs)

The host has evolved a suite of germline-encoded PRRs to detect PAMPs like mannan.[13] This recognition is the first step in mounting an immune response. Several C-type lectin receptors (CLRs) are key players in mannan recognition.

| Receptor | Primary Ligand Specificity | Cellular Location | Downstream Effect |

| Mannose Receptor (MR, CD206) | Terminal α-1,2/α-1,3-mannose residues | Macrophages, Dendritic Cells | Phagocytosis, Antigen Presentation |

| DC-SIGN (CD209) | High-mannose structures, α-1,2-mannan | Dendritic Cells | Modulation of T-cell responses, IL-10 production |

| Dectin-2 | High-mannose structures, α-mannans | Macrophages, Dendritic Cells | Pro-inflammatory cytokine production (TNF-α, IL-6) |

| Galectin-3 | β-1,2-mannose caps on N-mannan | Macrophages | Fungicidal effects, TLR2 association |

This table summarizes key PRRs involved in recognizing fungal mannan structures.[15][16]

3.2. The "Mannan Shield" Hypothesis

Paradoxically, while mannan can activate PRRs, it can also serve as a protective shield. The inner layer of the fungal cell wall contains β-(1,3)-glucan, a potent PAMP that is a primary activator of the receptor Dectin-1, leading to a strong pro-inflammatory response.[17][18] The dense outer mannan layer can physically mask the underlying β-glucan, preventing its recognition by Dectin-1.[18] This "mannan shield" can dampen the overall immune response, potentially aiding fungal survival.[17] The role of mannan as an activator versus a shield appears to depend on the specific host cell type and the precise architecture of the mannan itself.[18] For macrophages, which rely heavily on Dectin-1, mannan often acts as a shield; for monocytes, N-mannan can be a significant immune activator.[18]

Implications for Drug Development and Diagnostics

The unique presence of the mannan-rich cell wall in fungi and its absence in mammalian hosts makes it an ideal target for antifungal drug discovery.[19]

4.1. Targeting Mannan Biosynthesis

Inhibiting the enzymes responsible for creating the α-1,6-mannan backbone is a highly attractive therapeutic strategy. As demonstrated by OCH1 deletion mutants, disruption of the initial α-1,6-mannosyltransferase step is detrimental to the fungus.[6][7] Small molecule inhibitors designed to block the active site of Och1p or other key mannosyltransferases could effectively disrupt cell wall integrity, leading to fungal cell death or sensitization to other antifungal agents.[20] This represents a novel mechanism of action compared to existing antifungal classes like azoles and echinocandins.[17]

4.2. Mannan as a Diagnostic Biomarker

During invasive fungal infections, fungal cell wall components, including mannan, are shed into the bloodstream.[6] Detecting these circulating antigens provides a valuable non-culture-based method for diagnosing systemic candidiasis and other fungal diseases. Commercially available assays that use antibodies to detect mannan and anti-mannan antibodies in patient serum are important tools for the early diagnosis of invasive fungal infections.

Experimental Methodologies for Studying α-1,6-Mannan

A multi-faceted experimental approach is required to fully elucidate the structure and function of fungal mannans.

5.1. Protocol: Isolation and Purification of Fungal Mannan

Causality: This protocol aims to isolate mannoproteins from the complex milieu of the fungal cell wall. The use of proteolytic enzymes breaks down the protein components, releasing the carbohydrate-rich mannan, which can then be selectively precipitated.

-

Cultivation and Harvest: Grow the fungal strain (e.g., S. cerevisiae, C. albicans) in an appropriate liquid medium to late logarithmic or early stationary phase. Harvest cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means (e.g., bead beating) at 4°C.

-

Cell Wall Isolation: Centrifuge the lysate at low speed to pellet the crude cell walls. Wash the pellet extensively with NaCl solution and then deionized water to remove cytoplasmic contaminants.

-

Proteolytic Digestion: Resuspend the cell wall fraction in a buffer containing a protease (e.g., Pronase) and incubate to digest the protein components of the cell wall.

-

Extraction: Extract the mannan from the digested cell wall material, often using a hot citrate buffer.

-

Precipitation: Precipitate the mannan from the supernatant by forming a copper complex with Fehling's solution. Collect the precipitate by centrifugation.[4]

-

Purification and Dialysis: Decompose the copper complex with acidified ethanol. Wash the purified mannan with ethanol and ether, then dissolve in water and extensively dialyze against deionized water to remove salts and small molecules. Lyophilize to obtain pure mannan powder.

5.2. Protocol: Investigating Host-Pathogen Interactions via PRR-Binding Assays

Causality: This ELISA-based protocol provides a quantitative method to assess the direct interaction between purified mannan and a specific host receptor, validating the recognition event.

-

Plate Coating: Coat a high-binding 96-well microplate with the purified mannan solution overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 1-2 hours at room temperature.

-

Receptor Incubation: Add serial dilutions of a recombinant PRR-Fc fusion protein (e.g., DC-SIGN-Fc, Mannose Receptor-Fc) to the wells and incubate for 2 hours.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-Fc secondary antibody. Incubate for 1 hour.

-

Detection: Wash the plate thoroughly. Add a TMB substrate solution and allow the color to develop. Stop the reaction with an acid solution.

-

Quantification: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of PRR bound to the mannan.[21]

Conclusion and Future Perspectives

The this compound linkage is a central motif in fungal glycobiology, serving as the backbone for a structure that is simultaneously essential for the fungus and a key target for the host immune system. Its role as a PAMP, capable of both triggering and evading immune responses, highlights the sophisticated interplay between fungal pathogens and their hosts. For drug development professionals, the biosynthetic pathway of the α-1,6-mannan backbone offers a fertile ground for the discovery of novel antifungal agents with unique mechanisms of action.

Future research will likely focus on high-resolution structural studies of how different mannan configurations interact with a wider array of host PRRs, the development of highly specific inhibitors for key mannosyltransferases, and the potential use of defined mannan structures as adjuvants or components in antifungal vaccines. A deeper understanding of this fundamental disaccharide linkage will continue to unlock new strategies for diagnosing, treating, and preventing life-threatening fungal diseases.

References

-

Rasad, S. D., & Ballou, C. E. (1972). Identification of Two Saccharomyces cerevisiae Cell Wall Mannan Chemotypes. Journal of Biological Chemistry, 247(23), 7487-7495. [Link]

-

Nett, J. E., & Andes, D. R. (2016). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. Future microbiology, 11(8), 1053–1068. [Link]

-

Baek, K. R., et al. (2024). Yeast cell wall structures and biological activities of mannan fraction. ResearchGate. [Link]

-

Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon, 10(6), e27896. [Link]

-

Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon. [Link]

-

Liao, H., et al. (2019). Characterization and Antioxidant Activity of Mannans from Saccharomyces cerevisiae with Different Molecular Weight. Molecules, 24(10), 1887. [Link]

-

Hall, R. A., & Gow, N. A. (2013). Mannosylation in Candida albicans: role in cell wall function and immune recognition. Molecular microbiology, 90(6), 1147–1161. [Link]

-

Lowman, D. W., et al. (2017). Mannan detecting C-type lectin receptor probes recognise immune epitopes with diverse chemical, spatial and phylogenetic heterogeneity in fungal cell walls. PLoS pathogens, 13(12), e1006458. [Link]

-

Creative Biolabs. Cell Wall Targets. [Link]

-

Wikipedia. Initiation-specific alpha-1,6-mannosyltransferase. [Link]

-

Grokipedia. Initiation-specific alpha-1,6-mannosyltransferase. [Link]

-

O'Meara, T. R., & Alspaugh, J. A. (2012). The Cryptococcus neoformans capsule: a sword and a shield. Clinical and developmental immunology, 2012, 485438. [Link]

-

Nakayama, K., et al. (1997). Saccharomyces cerevisiae alpha1,6-mannosyltransferase has a catalytic potential to transfer a second mannose molecule. Glycobiology, 7(7), 997–1004. [Link]

-

Suzuki, A., et al. (1996). Characterization of alpha-1,6-mannosyltransferase responsible for the synthesis of branched side chains in Candida albicans mannan. European journal of biochemistry, 240(1), 37–44. [Link]

-

Baek, K. R., et al. (2024). Yeast cell wall mannan structural features, biological activities, and production strategies. Heliyon, 10(6), e27896. [Link]

-

Creative Biolabs. Potential Target for Antifungal Drug Discovery. [Link]

-

32nd ICC. (2023). New therapeutic developments for the treatment of fungal infections. YouTube. [Link]

-

Pontón, J., & Casanova, M. (2000). Serologic Response to Cell Wall Mannoproteins and Proteins of Candida albicans. Clinical and diagnostic laboratory immunology, 7(3), 335–343. [Link]

-

West, L., et al. (2020). Differences in fungal immune recognition by monocytes and macrophages: N-mannan can be a shield or activator of immune recognition. ResearchGate. [Link]

-

Wikipedia. Pathogen-associated molecular pattern. [Link]

-

Cambi, A., et al. (2007). Dendritic Cell Interaction with Candida albicans Critically Depends on N-Linked Mannan. Radboud Repository. [Link]

-

Taylor & Francis. Pathogen associated molecular pattern – Knowledge and References. [Link]

-

Wikipedia. Mannose receptor. [Link]

-

Taylor & Francis Online. Pathogen-associated molecular patterns – Knowledge and References. [Link]

-

de Sá, M. M., et al. (2022). Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages. Frontiers in Cellular and Infection Microbiology, 12, 874591. [Link]

-

Gorniak, M., et al. (2022). Diversity of Cell Wall Related Proteins in Human Pathogenic Fungi. Journal of Fungi, 8(9), 920. [Link]

Sources

- 1. Cell Wall Targets - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Antioxidant Activity of Mannans from Saccharomyces cerevisiae with Different Molecular Weight | MDPI [mdpi.com]

- 5. Serologic Response to Cell Wall Mannoproteins and Proteins of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Buy this compound | 6614-35-3 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Initiation-specific alpha-1,6-mannosyltransferase - Wikipedia [en.wikipedia.org]

- 11. Saccharomyces cerevisiae alpha1,6-mannosyltransferase has a catalytic potential to transfer a second mannose molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Mannan detecting C-type lectin receptor probes recognise immune epitopes with diverse chemical, spatial and phylogenetic heterogeneity in fungal cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mannose receptor - Wikipedia [en.wikipedia.org]

- 17. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Frontiers | Recognition of Cell Wall Mannosylated Components as a Conserved Feature for Fungal Entrance, Adaptation and Survival Within Trophozoites of Acanthamoeba castellanii and Murine Macrophages [frontiersin.org]

physicochemical characteristics of alpha-1,6-mannobiose

An In-depth Technical Guide to the Physicochemical Characteristics of alpha-1,6-Mannobiose

Executive Summary

Alpha-1,6-mannobiose, a disaccharide composed of two mannose units linked by an α-(1→6) glycosidic bond, is a critical structural motif in glycobiology. It serves as a fundamental component of N-linked glycoprotein cores and fungal cell wall mannans.[1][2] Understanding its physicochemical characteristics is paramount for researchers in drug development, immunology, and enzymology, particularly for those studying carbohydrate-protein interactions and the activity of specific glycoside hydrolases. This guide provides a comprehensive overview of the core properties of alpha-1,6-mannobiose, details robust analytical methodologies for its characterization, and outlines established protocols for its synthesis and purification, thereby offering a foundational resource for its application in scientific research.

Introduction: The Significance of a Core Glycan Structure

In the intricate world of glycobiology, the precise arrangement of monosaccharide units dictates biological function. Alpha-1,6-mannobiose (α-D-Manp-(1→6)-D-Manp) represents a key linkage within the high-mannose N-glycans of eukaryotes and the polysaccharides of fungi.[1][2] Its presence is not merely structural; it is a recognition element for a host of carbohydrate-binding proteins and a specific substrate for enzymes such as α-1,6-mannosidases.[3][4] These enzymes play crucial roles in glycan processing and have been identified as virulence factors in pathogenic bacteria, making alpha-1,6-mannobiose and its processing enzymes targets of significant therapeutic interest.[5] A thorough characterization of this disaccharide is the first step toward manipulating and understanding the pathways in which it participates.

Core Physicochemical Properties

The utility of alpha-1,6-mannobiose in experimental systems is directly related to its fundamental chemical and physical properties.

Molecular Structure and Identity

Alpha-1,6-mannobiose consists of two D-mannopyranose rings. The anomeric carbon (C1) of the non-reducing mannose residue is linked via an alpha-glycosidic bond to the hydroxyl group on the C6 of the reducing mannose residue.

| Property | Value | Source(s) |

| Systematic Name | 6-O-α-D-mannopyranosyl-D-mannopyranose | [6][7] |

| Common Synonyms | 6α-mannobiose, α-(1→6)-Mannobiose | [7][8] |

| CAS Number | 6614-35-3 | [6][9][10] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [6][9][10] |

| Molecular Weight | 342.30 g/mol | [9][10][11] |

| Exact Mass | 342.116 g/mol | [7] |

Physical Characteristics

These properties are critical for handling, storage, and designing experimental conditions such as buffer preparation and chromatography.

| Property | Value | Source(s) |

| Appearance | White solid powder | [8][10] |

| Melting Point | 196-197 °C | [7][8] |

| Solubility | Slightly soluble in water and methanol | [8] |

| Density | ~1.68 - 1.76 g/cm³ | [7][8] |

| Storage Conditions | -20°C, Hygroscopic | [7][8] |

Chemical Stability

The glycosidic bond of alpha-1,6-mannobiose is susceptible to hydrolysis under certain conditions.

-

pH Stability : Like most glycosidic bonds, the α-1,6 linkage is stable at neutral and slightly alkaline pH but can be hydrolyzed under strong acidic conditions. Enzymatic hydrolysis by specific α-mannosidases typically occurs at an optimal pH between 4.0 and 7.0, depending on the enzyme's source.[3][12]

-

Thermal Stability : The compound is stable at recommended storage temperatures (-20°C). While enzymes that process it can be active at temperatures up to 65-75°C, the stability of the disaccharide itself under prolonged high temperatures in solution has not been extensively documented in the provided sources.[3][13]

Synthesis and Purification Strategies

Obtaining high-purity alpha-1,6-mannobiose is essential for accurate experimental results. Both enzymatic and chemical routes are viable.

Enzymatic Synthesis: The Regioselective Advantage

The principle of enzymatic synthesis lies in exploiting the high specificity of glycoside hydrolases. By manipulating reaction equilibria, these enzymes can be used to form, rather than cleave, glycosidic bonds.

Causality : The choice of a specific 1,6-α-D-mannosidase is critical. An enzyme like that from Aspergillus phoenicis is used because it exclusively recognizes and acts upon the α-1,6 linkage, ensuring that no other isomers (e.g., α-1,2 or α-1,3) are formed.[3][14] Driving the reaction with a high initial concentration of mannose shifts the equilibrium from hydrolysis towards synthesis (reverse hydrolysis).[14]

-

Reaction Setup : Prepare a solution with a high concentration of D-mannose (e.g., 45% w/w) in a suitable buffer (e.g., pH 4.5).[14]

-

Enzyme Addition : Introduce a purified 1,6-α-D-mannosidase from Aspergillus phoenicis.[3][14]

-

Incubation : Incubate the reaction mixture at an elevated temperature (e.g., 55°C) for an extended period (e.g., up to 12 days) to allow the synthesis equilibrium to be reached.[14]

-

Monitoring : Periodically analyze aliquots of the reaction mixture using HPLC to monitor the formation of mannobiose and mannotriose.

-

Termination : Once the desired yield is achieved, terminate the reaction by heat inactivation of the enzyme.

-

Purification : Proceed with purification of the target disaccharide from the mixture of mannose and other oligosaccharides, typically via chromatography.

Caption: Workflow for enzymatic synthesis and purification of alpha-1,6-mannobiose.

Analytical Methodologies for Characterization

Confirming the identity, purity, and structure of alpha-1,6-mannobiose requires a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)